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Compound of Interest

Compound Name: Pedatisectine F

Cat. No.: B106311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pedatisectine F is a diterpenoid alkaloid, a class of natural products known for their complex

chemical structures and significant biological activities. Isolated from plants of the Delphinium

genus, specifically Delphinium pedatisectum, these compounds have garnered interest in the

scientific community for their potential therapeutic applications. This technical guide provides a

detailed overview of the physical and chemical properties of Pedatisectine F, methodologies

for its study, and insights into its biological significance.

Physicochemical Properties
The fundamental physical and chemical characteristics of Pedatisectine F are crucial for its

handling, characterization, and application in research and development. While experimentally

determined data for some properties of Pedatisectine F are not readily available in publicly

accessible literature, computed data from reputable chemical databases provide valuable

estimates.

Table 1: Physical and Chemical Properties of Pedatisectine F
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Property Value Source

Molecular Formula C₉H₁₄N₂O₄ PubChem

Molecular Weight 214.22 g/mol PubChem

Physical Description Powder Coompo Research Chemicals

Solubility
Soluble in Chloroform,

Dichloromethane, DMSO
Coompo Research Chemicals

Storage Conditions
Store at 2-8°C, protected from

air and light
Coompo Research Chemicals

Computed XLogP3 -1.5 PubChem

Computed Hydrogen Bond

Donor Count
4 PubChem

Computed Hydrogen Bond

Acceptor Count
6 PubChem

Computed Rotatable Bond

Count
5 PubChem

Computed Exact Mass 214.095357 g/mol PubChem

Computed Monoisotopic Mass 214.095357 g/mol PubChem

Computed Topological Polar

Surface Area
107 Å² PubChem

Computed Heavy Atom Count 15 PubChem

Experimental Protocols
The isolation, purification, and characterization of Pedatisectine F, like other diterpenoid

alkaloids, involve a series of sophisticated experimental procedures. The following protocols

are based on established methodologies for the study of natural products from Delphinium

species.

Isolation and Purification
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A general workflow for the isolation of diterpenoid alkaloids from plant material is depicted

below.

Dried and Powdered Plant Material
(Delphinium pedatisectum)

Extraction with a suitable solvent
(e.g., Ethanol or Methanol)

Filtration and Concentration

Crude Extract

Acid-Base Partitioning

Crude Alkaloid Fraction

Column Chromatography
(Silica Gel, Alumina)

Fractions

Preparative HPLC

Pure Pedatisectine F

Click to download full resolution via product page

Caption: General workflow for the isolation of diterpenoid alkaloids.
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Methodology:

Extraction: The air-dried and powdered plant material is exhaustively extracted with a polar

solvent such as methanol or ethanol at room temperature.

Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base liquid-liquid

extraction to separate the basic alkaloids from other constituents. The extract is typically

dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with a nonpolar

solvent (e.g., diethyl ether) to remove neutral and acidic components. The acidic aqueous

layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent

(e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

Chromatographic Purification: The crude alkaloid fraction is then subjected to multiple

chromatographic steps for purification. This typically involves column chromatography over

silica gel or alumina, followed by preparative High-Performance Liquid Chromatography

(HPLC) to yield the pure Pedatisectine F.

Structural Elucidation
The chemical structure of Pedatisectine F is determined using a combination of spectroscopic

techniques.

a. Mass Spectrometry (MS):

Protocol: High-resolution mass spectrometry (HRMS) is employed to determine the exact

mass and molecular formula of the compound.

Data Interpretation: The mass spectrum will show the molecular ion peak, which provides the

molecular weight. Fragmentation patterns can give clues about the structure.

b. Infrared (IR) Spectroscopy:

Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Interpretation: The spectrum reveals the presence of specific functional groups based

on their vibrational frequencies (e.g., O-H, C-H, C=O, C-N bonds).
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c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Protocol: A suite of NMR experiments is conducted, including ¹H NMR, ¹³C NMR, and 2D

NMR (e.g., COSY, HSQC, HMBC).

Data Interpretation:

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Shows the number and types of carbon atoms.

2D NMR: Establishes the connectivity between protons and carbons, allowing for the

complete assignment of the molecular structure.

Biological Activity
Diterpenoid alkaloids from Delphinium species are known to exhibit a range of biological

activities, with cytotoxicity against various cancer cell lines being a prominent feature. While

specific biological data for Pedatisectine F is not widely published, it is plausible that it shares

similar properties with other alkaloids from this genus.

Cytotoxicity Assessment (MTT Assay)
A common method to evaluate the cytotoxic potential of a compound is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Seed cancer cells in a 96-well plate

Treat cells with varying concentrations
of Pedatisectine F

Incubate for a specified period
(e.g., 24, 48, or 72 hours)

Add MTT solution to each well

Incubate to allow formazan crystal formation

Add solubilizing agent (e.g., DMSO)

Measure absorbance at a specific wavelength
(e.g., 570 nm)

Calculate the IC50 value

Click to download full resolution via product page

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:
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Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

Treatment: The cells are then treated with various concentrations of Pedatisectine F.

Incubation: The plates are incubated for a defined period (e.g., 48 hours).

MTT Assay: After incubation, the MTT reagent is added to each well. Viable cells with active

mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent

(e.g., DMSO), and the absorbance is measured using a microplate reader.

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells),

and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

determined.

Given the cytotoxic potential of related diterpenoid alkaloids, a plausible mechanism of action

could involve the induction of apoptosis.
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Caption: Postulated cytotoxic mechanism of Pedatisectine F.

Conclusion
Pedatisectine F represents a member of the structurally diverse and biologically significant

family of diterpenoid alkaloids. While detailed experimental data on this specific compound is

limited in the public domain, the established knowledge of related compounds from the

Delphinium genus provides a strong framework for its further investigation. The protocols and

data presented in this guide offer a foundation for researchers and drug development

professionals to explore the full potential of Pedatisectine F as a lead compound in the

development of new therapeutic agents. Further research is warranted to fully elucidate its

physical, chemical, and biological properties.
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[https://www.benchchem.com/product/b106311#physical-and-chemical-properties-of-
pedatisectine-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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